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Compound of Interest

Compound Name: 7-Chloroquinoline-2,4-diol

CAS No.: 1677-35-6

Cat. No.: B3034387 Get Quote

Executive Summary
7-Chloro-4-hydroxyquinolin-2-one (also known as 7-chloro-2,4-dihydroxyquinoline) is a

privileged bicyclic scaffold used extensively in the synthesis of immunomodulatory and

anticancer agents.[1] Distinct from its mono-oxygenated analog (7-chloro-4-quinolinol, used in

chloroquine synthesis), this di-oxygenated species serves as the core pharmacophore for

quinoline-3-carboxamide derivatives, a class of drugs exemplified by Roquinimex (Linomide)

and Laquinimod.[1]

This guide clarifies the compound's complex tautomeric nomenclature, provides a validated

synthesis protocol with regiochemical controls, and outlines its role as a precursor in modern

drug discovery.[1]

Nomenclature & Tautomeric Identity
The nomenclature of this compound is frequently a source of confusion due to keto-enol

tautomerism.[1] The molecule exists in equilibrium between three primary forms, with the 4-

hydroxy-2-quinolone tautomer being the most stable in polar aprotic solvents (e.g., DMSO).[1]
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Identifier Type Value Context

IUPAC Name
7-Chloro-4-hydroxyquinolin-

2(1H)-one
Preferred IUPAC (Keto form)

Common Synonym
7-Chloro-2,4-

dihydroxyquinoline
Refers to the di-enol form

Alternative
7-Chloro-4-hydroxy-2-

quinolone
Hybrid nomenclature

CAS Number 17920-35-5
Specific to the di-oxygenated

species

SMILES Clc1ccc2c(c1)NC(=O)C=C2O Canonical representation

Molecular Formula C₉H₆ClNO₂ MW: 195.60 g/mol

Critical Disambiguation:

DO NOT CONFUSE WITH: 7-Chloro-4-quinolinol (CAS 86-99-7).[1]

Difference: CAS 86-99-7 lacks the carbonyl oxygen at position 2.[1] It is the precursor to

Chloroquine.[1]

Verification: If the target molecule requires a 2-oxo group (amide functionality), you are

working with CAS 17920-35-5.[1]

Tautomeric Equilibrium Visualization
The following diagram illustrates the proton transfer responsible for the dual naming

convention. In the solid state and polar solutions, the 2-oxo form (Tautomer B) predominates

due to amide resonance stabilization.[1]

Figure 1: Tautomeric Equilibrium of 7-Chloro-4-hydroxyquinolin-2-one
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Validated Synthesis Protocol
The industrial standard for synthesizing 2,4-dihydroxyquinolines is the condensation of an

aniline derivative with a malonic acid equivalent.[1]

Methodology: Thermal Cyclization of Diaryl Malonates (Modified Conrad-Limpach).[1]

Objective: Synthesize 7-chloro-4-hydroxyquinolin-2-one from 3-chloroaniline.

Reaction Scheme
The synthesis involves a two-step sequence:

Amidation: Reaction of 3-chloroaniline with diethyl malonate.[1]

Cyclization: High-temperature intramolecular condensation.[1]

Regioselectivity Note: Cyclization of meta-substituted anilines (like 3-chloroaniline) can yield

two isomers: the 7-chloro (para to nitrogen) and 5-chloro (ortho to nitrogen) derivatives.[1]

Steric hindrance typically favors the 7-chloro isomer (approx. 80:20 ratio), but recrystallization

is required for purity.[1]

Figure 2: Synthesis Pathway via Malonate Condensation
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[1][2]

Step-by-Step Protocol
Condensation:

Mix 3-chloroaniline (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask.

Heat to 150°C for 4 hours with continuous removal of ethanol (distillation).

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of aniline.[1]

Cyclization:

Add Polyphosphoric Acid (PPA) (5-10 volumes) to the intermediate residue.[1]

Heat to 140-160°C for 2-3 hours. Caution: Exothermic.[1]

Alternatively, use diphenyl ether at 250°C for thermal cyclization (cleaner, but requires

high-temp setup).[1]

Isolation & Purification:

Cool the mixture to 80°C and pour slowly into crushed ice/water with vigorous stirring.

Filter the precipitated solid.[1]

Purification: Recrystallize from Acetic Acid or DMF/Water.[1] This step is critical to remove

the 5-chloro isomer.[1]

Yield: Typically 65-75%.[1]

Characterization & Data Verification
To validate the identity of the synthesized compound, compare spectral data against the

following reference standards.
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NMR Spectroscopy (DMSO-d₆)
The ¹H NMR spectrum confirms the 2-oxo tautomer by the presence of a broad NH signal and

the absence of a C2-proton.[1]

Proton
Environment

Chemical Shift (δ
ppm)

Multiplicity Assignment

NH 11.2 - 11.5 Broad Singlet Amide proton (N-H)

OH 12.5 - 13.0 Broad Singlet
Enolic hydroxyl (C4-

OH)

H-5 7.85 Doublet (J=8.5 Hz) Aromatic (peri to OH)

H-8 7.25 Doublet (J=2.0 Hz) Aromatic (ortho to Cl)

H-6 7.15 Doublet of Doublets Aromatic (meta to Cl)

H-3 5.80 Singlet Vinylic proton (C3-H)

Mass Spectrometry[1][2][3][4]
Method: ESI-MS (Negative Mode)[1]

Expected m/z: 194.0 [M-H]⁻

Isotope Pattern: Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.[1]

Applications in Drug Discovery
7-Chloro-4-hydroxyquinolin-2-one is a versatile intermediate.[1] Its primary utility lies in the C3-

functionalization to generate Quinoline-3-carboxamides, a class of potent immunomodulators.

[1]

Structural Relationship to Active Pharmaceutical
Ingredients (APIs)
This scaffold allows for the synthesis of analogs to several clinical candidates:
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Roquinimex (Linomide): The 7-chloro derivative is used to synthesize chlorinated analogs of

Roquinimex to improve metabolic stability (blocking C7 oxidation).[1]

Laquinimod: Although Laquinimod is a 5-chloro derivative, the 7-chloro isomer is synthesized

for Structure-Activity Relationship (SAR) studies to determine the optimal halogen position

for preventing metabolism.[1]

Functionalization Logic
The C3 position is highly nucleophilic due to the activating effect of the C4-hydroxyl group.[1][2]

Reaction: Knoevenagel condensation or direct acylation at C3.[1]

Target: Formation of the 3-carboxamide moiety essential for binding to the S100A9 protein

target (involved in autoimmune pathways).[1]

References
PubChem. (2023).[1] Compound Summary: 7-Chloro-4-hydroxyquinoline-2-one.[1] National

Library of Medicine.[1] [Link][1]

Jansson, K., et al. (1986).[1] Synthesis and Immunomodulating Activity of Roquinimex

Analogs. Journal of Medicinal Chemistry. [Link]

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and

5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Foundational chemistry

for quinolone synthesis). [Link]

Stadlbauer, W. (2012).[1] 4-Hydroxy-2-quinolones: Synthesis and Biology. Science of

Synthesis. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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